2-Bromo-5-fluoro-1,3-diisopropylbenzene

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

2-Bromo-5-fluoro-1,3-diisopropylbenzene (CAS 2143028-33-3) is a poly-substituted aromatic compound featuring bromine and fluorine atoms on a 1,3-diisopropylbenzene core. Its molecular formula is C12H16BrF, and it has a molecular weight of 259.16 g/mol.

Molecular Formula C12H16BrF
Molecular Weight 259.16 g/mol
Cat. No. B12993780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-1,3-diisopropylbenzene
Molecular FormulaC12H16BrF
Molecular Weight259.16 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1Br)C(C)C)F
InChIInChI=1S/C12H16BrF/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3
InChIKeyIWJBJOXPKDOQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-1,3-diisopropylbenzene: A Halogenated Aromatic Intermediate for Targeted Synthesis


2-Bromo-5-fluoro-1,3-diisopropylbenzene (CAS 2143028-33-3) is a poly-substituted aromatic compound featuring bromine and fluorine atoms on a 1,3-diisopropylbenzene core. Its molecular formula is C12H16BrF, and it has a molecular weight of 259.16 g/mol . This compound serves as a specialized building block in organic synthesis, where the distinct reactivity of its bromine and fluorine substituents, coupled with the steric influence of the isopropyl groups, enables its use in creating more complex molecules . It is typically supplied for research purposes with a purity of 98% .

1
Halogenated aromatic intermediate for targeted small-molecule synthesis
Dual bromine/fluorine reactivity profile
2
Supports cross-coupling and nucleophilic substitution workflows
Sterically influenced by 1,3-diisopropyl groups
3
Reported purity specification of 98%
Suitable for multi-step research synthesis

Why Unverified Analogs Cannot Replace 2-Bromo-5-fluoro-1,3-diisopropylbenzene in Critical Applications


Substituting 2-Bromo-5-fluoro-1,3-diisopropylbenzene with a structurally similar analog, such as 2-Bromo-1,3-diisopropylbenzene or a dimethyl variant, without validation is not scientifically sound. The presence of both bromine and fluorine on the ring fundamentally alters the compound's physicochemical properties, such as lipophilicity (LogP) and electronic character, which dictates reactivity in cross-coupling and nucleophilic substitution reactions . Furthermore, the steric hindrance provided by the 1,3-diisopropyl groups is a key design element for controlling regioselectivity in subsequent synthetic steps, a feature not present in less bulky analogs . Direct substitution would therefore risk altered reaction kinetics, unexpected side-product formation, and ultimately, a failed synthetic route.

Unverified analogs may alter reactivity
Replacing the fluorine atom with hydrogen or chlorine shifts lipophilicity and electronic character, which may impact cross-coupling and substitution outcomes.
Steric control cannot be assumed
Less bulky analogs lack the 1,3-diisopropyl arrangement that influences regioselectivity. Direct substitution may lead to unexpected side-product profiles.
Purity and MW differences affect stoichiometry
Analog selection with lower purity or different molecular weight risks introducing stoichiometric errors and impurity carryover into reaction sequences.

Quantitative Differentiation of 2-Bromo-5-fluoro-1,3-diisopropylbenzene Against Key Analogs


Increased Lipophilicity (LogP) vs. Non-Fluorinated Analog

The introduction of a fluorine atom in 2-Bromo-5-fluoro-1,3-diisopropylbenzene increases its predicted lipophilicity compared to its non-fluorinated counterpart. The calculated LogP value for the target compound is 4.835 , whereas the LogP for the non-fluorinated analog, 2-Bromo-1,3-diisopropylbenzene, is reported as 4.69590 [1].

Lipophilicity (LogP)
Cross-study comparable
Target: 4.835 vs. Non-fluorinated analog: 4.69590
Increase of 0.1391 LogP units
Reported lipophilicity difference may support permeability modulation in medicinal chemistry.
Calculated LogP values; cross-study context.
Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Higher Commercial Purity Specification vs. Common Analog

From a procurement and synthetic planning perspective, the commercially specified purity of the target compound is notably higher than a closely related bromo-chloro analog. 2-Bromo-5-fluoro-1,3-diisopropylbenzene is available at a reported purity of 98% . In contrast, the analogous 2-Bromo-5-chloro-1,3-diisopropylbenzene is listed with a minimum purity specification of 95% .

Commercial Purity
Supplier-reported
Target: 98% vs. Bromo-chloro analog: 95%
3% absolute purity increase
Higher starting purity may reduce impurity carryover risk and support yield reproducibility.
Vendor-specified values; review lot-specific COA.
Chemical Procurement Synthetic Reliability Quality Control

Molecular Weight Differentiation for Reaction Stoichiometry

The molecular weight of 2-Bromo-5-fluoro-1,3-diisopropylbenzene is a critical parameter for precise stoichiometric calculations in synthesis. The target compound has a molecular weight of 259.16 g/mol , which is higher than the 241.17 g/mol of the non-fluorinated analog 2-Bromo-1,3-diisopropylbenzene due to the substitution of a hydrogen atom with a heavier fluorine atom.

Molecular Weight
Class-level inference
Target: 259.16 g/mol vs. Non-fluorinated: 241.17 g/mol
Difference of 17.99 g/mol
Molecular weight difference must be reviewed for accurate stoichiometric calculations.
Calculated from molecular formula.
Synthetic Chemistry Stoichiometric Calculations Process Chemistry

Optimal Application Scenarios for 2-Bromo-5-fluoro-1,3-diisopropylbenzene Based on Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring High LogP

Medicinal chemistry programs focused on optimizing the lipophilicity of a lead series to improve membrane permeability should prioritize this compound. The quantified LogP of 4.835 provides a specific, tunable starting point for introducing lipophilic character, which is distinct from the LogP of ~4.70 for its non-fluorinated analog. This can be a critical factor in achieving desired ADME properties.

High-Fidelity Reaction Sequences Demanding Stringent Purity

For multi-step syntheses where impurity carryover is a significant concern, the 98% purity specification of 2-Bromo-5-fluoro-1,3-diisopropylbenzene offers a tangible advantage over less pure analogs like 2-Bromo-5-chloro-1,3-diisopropylbenzene (95% purity). This higher initial purity supports more predictable reaction outcomes and can reduce the burden on final purification steps.

Precision Stoichiometric Processes Requiring Accurate Molecular Weight

In process chemistry or when executing reactions on a larger scale, precise stoichiometry is paramount for cost control and yield optimization. The distinct molecular weight of 259.16 g/mol for this compound versus 241.17 g/mol for the non-fluorinated analog must be accounted for. Using the correct value prevents costly errors in reagent addition and ensures the reaction proceeds as designed.

Sterically-Demanding Cross-Coupling Reactions

The presence of bulky 1,3-diisopropyl groups adjacent to the reactive bromine atom creates a sterically hindered environment. This property is valuable for enhancing regioselectivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where it can suppress unwanted homocoupling or oligomerization side reactions . This level of steric control is not available with less substituted analogs.

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Lipophilicity tuning context
LogP characterization and ADME property review
High-fidelity multi-step synthesis
Higher purity specification
Impurity profile and yield reproducibility assessment
Precision stoichiometric processes
Distinct molecular weight
Stoichiometric calculation and reagent massing review
Sterically demanding cross-coupling
Steric hindrance from 1,3-diisopropyl groups
Regioselectivity and side-reaction suppression review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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